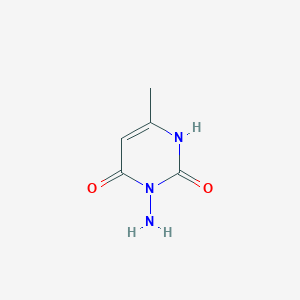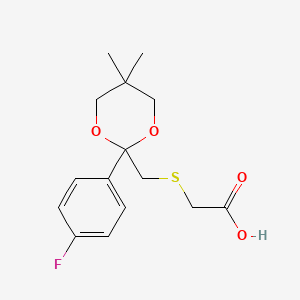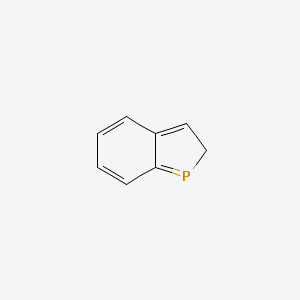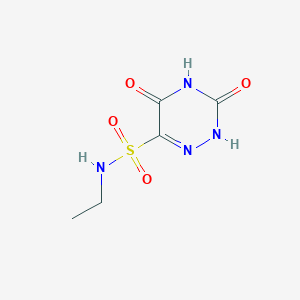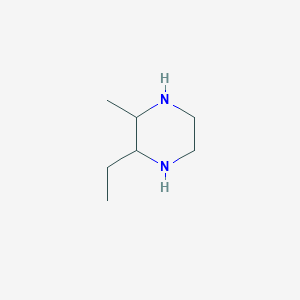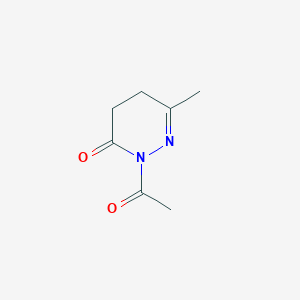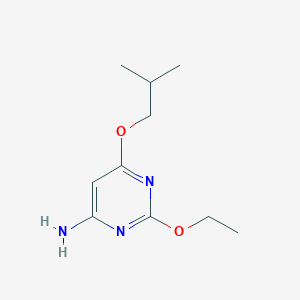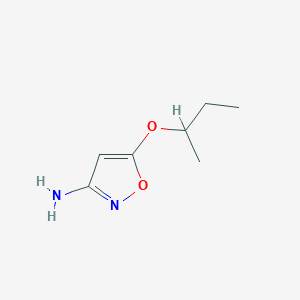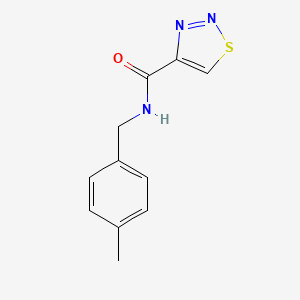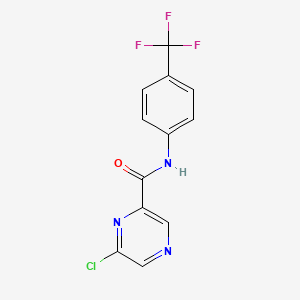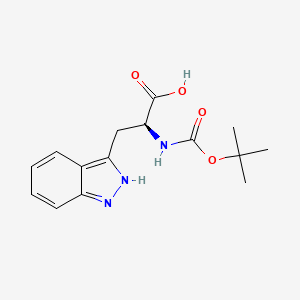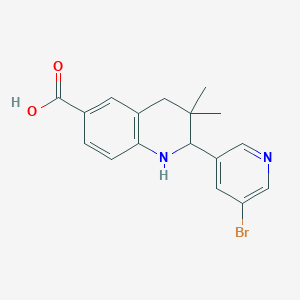
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound that features a bromopyridine moiety attached to a tetrahydroquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, including the formation of the bromopyridine and tetrahydroquinoline intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety.
3-Amino-5-bromopyridine: Another compound featuring the bromopyridine structure.
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: A compound with a different core structure but similar bromopyridine group.
Uniqueness
2-(5-Bromopyridin-3-YL)-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is unique due to its combination of the bromopyridine and tetrahydroquinoline moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1363405-83-7 |
|---|---|
Molekularformel |
C17H17BrN2O2 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-(5-bromopyridin-3-yl)-3,3-dimethyl-2,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H17BrN2O2/c1-17(2)7-11-5-10(16(21)22)3-4-14(11)20-15(17)12-6-13(18)9-19-8-12/h3-6,8-9,15,20H,7H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VPVQVZPASXIFGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=CC(=C2)C(=O)O)NC1C3=CC(=CN=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


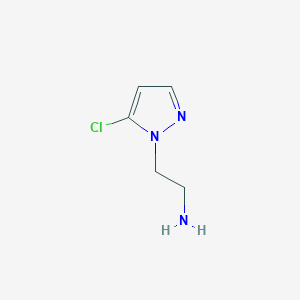
![3,4-Dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13105142.png)
